N,2-diethyl-N-(trifluoromethyl)aniline
Description
N,2-Diethyl-N-(trifluoromethyl)aniline is an aromatic amine derivative featuring a trifluoromethyl (-CF₃) group at the ortho (2-) position and diethyl substituents on the nitrogen atom. This compound is structurally distinct due to the combination of electron-withdrawing (-CF₃) and alkyl (-N(C₂H₅)₂) groups, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N,2-diethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-9-7-5-6-8-10(9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
LEEOZDCVYXUPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(CC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Hydrogenation of Nitro-Trifluoromethylated Precursors
One classical and industrially relevant method involves the reduction of nitro-substituted trifluoromethylated aromatic compounds to the corresponding anilines, which can then be further functionalized.
- Process : Starting from 2-trifluoromethyl-nitrobenzene or related chlorinated derivatives, catalytic hydrogenation is performed in the presence of palladium on activated carbon (Pd/C) and a base such as sodium hydroxide or triethylamine in methanol or aqueous media.
- Conditions : Mild hydrogen pressure (0.2 bar to 30 bar), temperatures ranging from 20 to 50 °C, with reaction times from a few hours to overnight.
- Yields : High yields reported, e.g., 95% for 2-trifluoromethylaniline from 2-trifluoromethyl-4-chloro-nitrobenzene.
This method provides a robust route to trifluoromethylanilines, which can be subsequently N-alkylated to introduce ethyl groups.
N-Trifluoromethylation of Secondary Amines
A modern approach involves direct N-trifluoromethylation of secondary amines using reagents such as carbon disulfide (CS₂) and silver fluoride (AgF) under mild conditions.
- Protocol : Secondary dialkyl or alkylaryl amines are reacted with CS₂ and AgF in ethyl acetate under nitrogen atmosphere, with bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-pyrrolidinopyridine as catalysts.
- Conditions : Temperatures from 40 to 80 °C, reaction times from 6 to 20 hours.
- Advantages : This method allows direct introduction of the trifluoromethyl group onto the nitrogen atom, simplifying synthesis and improving product isolation.
- Limitations : Aromatic amines show reduced nucleophilicity, requiring stronger bases and longer reaction times.
This method can be adapted to prepare N-trifluoromethyl-N-alkylated anilines such as N,2-diethyl-N-(trifluoromethyl)aniline by starting from the corresponding diethyl-substituted aniline.
Multi-Step Synthesis via Chlorination, Sulfonylation, and Catalytic Hydrogenation
A more complex synthetic route involves:
- Chlorination and sulfonylation of trifluoromethylated aniline derivatives to form reactive intermediates.
- Hydrogenation of these intermediates in the presence of Pd/C catalyst and alkali (e.g., sodium hydroxide) under hydrogen pressure to yield trifluoromethylated anilines.
- Subsequent N-alkylation to introduce ethyl groups.
- Example : Synthesis of 2-methyl-3-trifluoromethylaniline via chlorination with N-chlorosuccinimide and dimethyl sulfide, followed by sulfonyl chloride reaction and catalytic hydrogenation under 4-6 kg hydrogen pressure for 48-56 hours.
This approach is adaptable for various substituted trifluoromethyl anilines and can be modified for diethyl substitution on nitrogen.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation of nitro compounds | 2-trifluoromethyl-nitrobenzene or chlorinated analogs | Pd/C, NaOH or triethylamine, H₂ | 20-50 °C, 0.2-30 bar H₂, 3-24 h | Up to 95% | Industrially scalable, high purity product |
| N-Trifluoromethylation of secondary amines | Dialkyl or alkylaryl amines | CS₂, AgF, DABCO or 4-pyrrolidinopyridine | 40-80 °C, 6-20 h, inert atmosphere | 78-92% typical | Mild, direct N-CF₃ introduction |
| Multi-step chlorination/sulfonylation + hydrogenation | 2-chloro-3-trifluoromethylaniline | N-chlorosuccinimide, sulfonyl chloride, Pd/C, NaOH | Room temp to reflux, 4-6 kg H₂ pressure, 48-56 h | Not specified | Complex, suitable for tailored substitution |
Notes on Alkylation to Obtain N,2-Diethyl Substitution
- After obtaining the trifluoromethylated aniline core, N-alkylation with ethyl groups can be performed using alkyl halides (e.g., ethyl bromide) under basic conditions or via reductive amination with acetaldehyde and reducing agents.
- Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation or side reactions.
- Purification typically involves column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-diethyl-N-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed:
Oxidation: Nitroso and nitro derivatives
Reduction: Secondary amines
Substitution: Substituted aniline derivatives
Scientific Research Applications
Chemistry: N,2-diethyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting molecules .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and receptor modulators .
Industry: this compound is employed in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N,2-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The biological and chemical behavior of N,2-diethyl-N-(trifluoromethyl)aniline can be contextualized through comparisons with analogous compounds, focusing on substituent type, position, and electronic effects:
Key Structural Variations in Trifluoromethylaniline Derivatives
Critical Observations :
Position of Trifluoromethyl Group: Ortho-substituted -CF₃ derivatives (e.g., 2-(trifluoromethyl)aniline) exhibit superior biological activity compared to para-substituted analogs. For example, ortho derivatives show IC₅₀ values < 2 µM against BChE, while para-substituted counterparts require ~50 µM for similar inhibition .
Impact of N-Substituents :
- Diethyl groups (-N(C₂H₅)₂) increase lipophilicity and steric bulk compared to methyl (-CH₃) or hydrogen (-H) substituents. This may enhance membrane permeability but reduce solubility in polar solvents .
- In cholinesterase inhibitors, N-methyl substituents improve activity over unsubstituted amines, as seen in methyl(phenyl)carbamate 4c (IC₅₀ = 1.97 µM) .
Cholinesterase Inhibition
- Ortho-CF₃ Derivatives : Compounds like methyl(phenyl)carbamate 4c (IC₅₀ = 1.97 µM for BChE) highlight the efficacy of ortho-trifluoromethylanilines in neurodegenerative disease research .
- Para-CF₃ Derivatives : 4-(Trifluoromethyl)aniline derivatives show weaker inhibition (IC₅₀ ~50 µM), underscoring the importance of substituent position .
Anticancer and NO-Releasing Activity
- 4-Nitro-3-(trifluoromethyl)aniline derivatives act as nitric oxide (NO) photo-donors, releasing NO under irradiation without significant cytotoxicity. This property is leveraged in anticancer hybrids, though mechanisms remain under investigation .
Agrochemical Potential
- N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline and related nitro-substituted analogs are explored for pesticidal activity due to their electrophilic reactivity and stability .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases hydrophobicity (e.g., LogP of N-methyl-2-(trifluoromethyl)aniline = 2.8), aiding blood-brain barrier penetration .
- Solubility : Diethyl substituents reduce aqueous solubility compared to methyl or unsubstituted amines, necessitating formulation optimization .
- Basicity : Ortho-CF₃ reduces the basicity of the aniline nitrogen, altering protonation states and interaction with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
